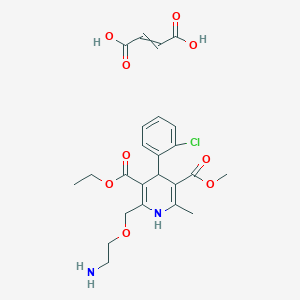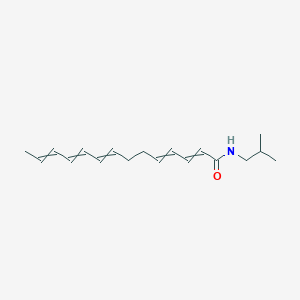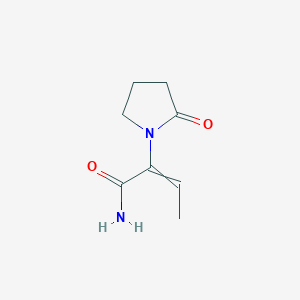
1,5,9-Triiodotriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Triiodotriphenylene is a chemical compound with the molecular formula C18H9I3. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, where three hydrogen atoms are replaced by iodine atoms at the 1, 5, and 9 positions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9-Triiodotriphenylene can be synthesized through a multi-step process One common method involves the iodination of triphenyleneThis can be achieved using reagents such as iodine and an oxidizing agent like nitric acid or a halogen carrier like iodine monochloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9-Triiodotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atoms with other groups.
Grignard Reagents: These reagents can be used to introduce various alkyl or aryl groups by reacting with the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various substituted triphenylenes, while reactions with Grignard reagents can produce alkylated or arylated derivatives .
Applications De Recherche Scientifique
1,5,9-Triiodotriphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential use in drug development and diagnostic applications.
Mécanisme D'action
The mechanism of action of 1,5,9-triiodotriphenylene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These properties enable it to influence the behavior of other molecules and materials in its vicinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Triiodotriphenylene
- 1,4,7-Triiodotriphenylene
- 1,3,6-Triiodotriphenylene
Uniqueness
1,5,9-Triiodotriphenylene is unique due to the specific positions of the iodine atoms, which confer distinct electronic and structural properties. This arrangement allows for unique interactions and reactivity compared to other isomers .
Propriétés
Formule moléculaire |
C18H9I3 |
|---|---|
Poids moléculaire |
606.0 g/mol |
Nom IUPAC |
1,5,9-triiodotriphenylene |
InChI |
InChI=1S/C18H9I3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H |
Clé InChI |
PKWVEKBTOHDNBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C4C(=C2C(=C1)I)C=CC=C4I)C=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)


![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)




![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)


![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide](/img/structure/B13385204.png)
